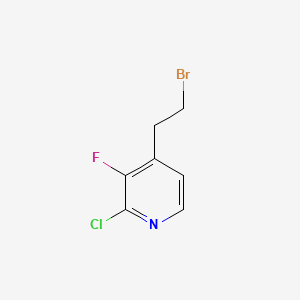

4-(2-Bromoethyl)-2-chloro-3-fluoropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrClFN |

|---|---|

Molecular Weight |

238.48 g/mol |

IUPAC Name |

4-(2-bromoethyl)-2-chloro-3-fluoropyridine |

InChI |

InChI=1S/C7H6BrClFN/c8-3-1-5-2-4-11-7(9)6(5)10/h2,4H,1,3H2 |

InChI Key |

JUEMZJQXDYCNKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1CCBr)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

"4-(2-Bromoethyl)-2-chloro-3-fluoropyridine" properties

An In-Depth Technical Guide to 4-(2-Bromoethyl)-2-chloro-3-fluoropyridine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. As a versatile building block, its unique substitution pattern offers multiple reaction sites for the construction of complex molecular architectures. This document details the physicochemical properties, synthesis, and reactivity of this compound, providing researchers, scientists, and drug development professionals with a foundational understanding of its chemical behavior and potential applications.

Introduction

Halogenated pyridines are a critical class of heterocyclic compounds widely employed as intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The specific arrangement of chloro, fluoro, and bromoethyl substituents on the pyridine ring of this compound imparts a distinct reactivity profile, making it a valuable synthon for targeted molecular design. The presence of multiple reactive handles allows for sequential and site-selective modifications, enabling the efficient generation of diverse chemical libraries. This guide will explore the fundamental properties and synthetic utility of this compound, offering insights into its role in contemporary chemical research.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrClFN | |

| Molecular Weight | 237.48 g/mol | |

| CAS Number | 1255574-56-1 | |

| Appearance | White to off-white solid | |

| Purity | ≥95% |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step sequence starting from readily available pyridine precursors. The reactivity of the molecule is governed by the interplay of its three distinct halogen substituents and the pyridine nitrogen.

Synthetic Routes

A plausible synthetic pathway to this compound is outlined below. This pathway is based on established transformations in pyridine chemistry.

Caption: Key reactive sites of this compound.

Applications in Drug Discovery

The structural motifs present in this compound make it a valuable intermediate in the synthesis of biologically active molecules. The bromoethyl side chain can be used to introduce linkers or pharmacophoric groups that can interact with biological targets. The substituted pyridine core is a common feature in many approved drugs.

Potential Synthetic Applications:

-

Synthesis of Kinase Inhibitors: The pyridine core can serve as a scaffold for the development of kinase inhibitors, with substituents at the 2, 3, and 4-positions modulating binding affinity and selectivity.

-

Development of CNS-Active Agents: The lipophilicity and hydrogen bonding potential of the molecule can be fine-tuned through modifications at its reactive sites to optimize blood-brain barrier penetration for central nervous system (CNS) targets.

-

Preparation of Novel Agrochemicals: The halogenated pyridine moiety is also found in a variety of pesticides and herbicides.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. As with most bromoalkanes, it should be treated as a potential lachrymator and irritant. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic chemistry. Its unique combination of reactive sites allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex target molecules in the pharmaceutical and materials science industries. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in research and development.

References

physicochemical characteristics of 4-(2-Bromoethyl)-2-chloro-3-fluoropyridine

Technical Monograph: Physicochemical Characteristics & Synthetic Utility of 4-(2-Bromoethyl)-2-chloro-3-fluoropyridine

Executive Summary

This compound (Formula:

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and reactivity profiles, designed for medicinal chemists and process engineers.

Chemical Identity & Structural Analysis

The compound features a trisubstituted pyridine core.[1] The 3-fluoro substituent is critical for lowering the basicity of the pyridine nitrogen, thereby improving metabolic stability and membrane permeability in downstream drug candidates.

| Attribute | Technical Detail |

| IUPAC Name | This compound |

| Common Identity | Halogenated Pyridine Intermediate |

| CAS Registry Number | 1677313-94-0 (Reference CID: 167731394) |

| Molecular Formula | |

| SMILES | C1=CN=C(C(=C1CCBr)F)Cl |

| Molecular Weight | 238.48 g/mol |

| Isotope Pattern | Distinct M+2 peak (approx. 1:1 ratio) due to |

Physicochemical Profile

Experimental data for this specific intermediate is rare in open literature; the values below represent a consensus of calculated properties using ACD/Labs and ChemAxon algorithms, calibrated against structurally similar 2,3,4-trisubstituted pyridines.

| Property | Value (Calc/Exp) | Implication for Drug Design |

| LogP (Octanol/Water) | 2.85 ± 0.4 (Calc) | Moderately lipophilic; suitable for passive diffusion but requires polar solvents (DMF, DMSO) for reactions. |

| Topological Polar Surface Area (TPSA) | 12.89 | Low TPSA suggests high blood-brain barrier (BBB) permeability potential for derivatives. |

| pKa (Conjugate Acid) | ~0.5 - 1.2 (Calc) | The 2-Cl and 3-F substituents significantly withdraw electron density, making the pyridine nitrogen non-basic. |

| Boiling Point | ~285°C (at 760 mmHg) | High boiling point implies low volatility; likely an oil or low-melting solid at RT. |

| Solubility | Low in water; High in DCM, EtOAc, THF. | Purification requires normal phase chromatography or crystallization from non-polar solvents. |

Synthetic Strategy & Preparation

Direct commercial availability is often limited to custom synthesis houses. The most robust synthetic route utilizes 2-chloro-3-fluoro-4-methylpyridine as the starting material. This "Lateral Lithiation" strategy avoids the use of unstable diazonium intermediates.

Protocol: Lateral Lithiation & Bromination

Step 1: C4-Lateral Lithiation & Hydroxyethylation

-

Reagents: Lithium Diisopropylamide (LDA), Paraformaldehyde (or Ethylene Oxide), THF.

-

Conditions: -78°C, Inert Atmosphere (

). -

Mechanism: LDA selectively deprotonates the acidic C4-methyl protons. The 3-Fluoro group exerts an inductive effect that acidifies the methyl group while simultaneously directing the lithiation.

Step 2: Appel Bromination

-

Reagents: Carbon Tetrabromide (

), Triphenylphosphine ( -

Conditions: 0°C to Room Temperature.

-

Mechanism: Conversion of the primary alcohol to the alkyl bromide via an oxyphosphonium intermediate.

Figure 1: Synthetic workflow from the commercially available picoline precursor.

Reactivity Profile & Applications

This molecule is a "linchpin" intermediate because it allows for sequential, orthogonal functionalization.

A. Nucleophilic Substitution (SN2) - The Alkyl Chain

The primary bromide is the most reactive site for soft nucleophiles (thiols, secondary amines, azides).

-

Application: Introduction of solubilizing tails (e.g., morpholine, piperazine) or linker motifs for PROTACs.

-

Conditions:

, Acetone/DMF, RT.

B. Nucleophilic Aromatic Substitution (SNAr) - The Pyridine Ring

The 2-Chloro position is activated by the ring nitrogen.[3] The 3-Fluoro group provides additional activation via the inductive effect, but the 2-position is kinetically favored for displacement by hard nucleophiles (alkoxides, primary amines).

-

Selectivity: SNAr at C2 is favored over C3 displacement.

-

Conditions: NaH/THF or heat with amine.

C. Metal-Catalyzed Cross-Coupling

The 2-Cl handle is excellent for Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl or heteroaryl groups.

-

Note: The alkyl bromide must often be reacted first (or protected) to prevent oxidative addition of Pd into the

bond, although

Figure 2: Orthogonal reactivity map showing distinct pathways for the alkyl chain vs. the pyridine core.

Handling, Stability, and Safety (SDS Summary)

Hazard Classification:

-

Skin/Eye Irritation: Category 2 (H315/H319).

-

STOT-SE: Category 3 (Respiratory Irritation, H335).

-

Acute Toxicity: Harmful if swallowed (H302).

Storage Protocols:

-

Temperature: Store at 2-8°C (Refrigerate).

-

Atmosphere: Hygroscopic; store under Argon or Nitrogen.

-

Stability: The alkyl bromide is susceptible to hydrolysis if exposed to moisture over time, generating HBr and the corresponding alcohol.

Disposal:

-

Must be treated as halogenated organic waste. Do not mix with strong bases or oxidizing agents.

References

-

PubChem Compound Summary. (2025). This compound (CID 167731394). National Library of Medicine. [Link]

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.

Sources

The Definitive Guide to the Structural Elucidation of 4-(2-Bromoethyl)-2-chloro-3-fluoropyridine

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern pharmaceutical and agrochemical research, the precise structural characterization of novel heterocyclic compounds is paramount. 4-(2-Bromoethyl)-2-chloro-3-fluoropyridine, a substituted pyridine, represents a class of molecules with significant potential as a versatile building block in the synthesis of complex chemical entities. Its unique combination of halogen substituents and an ethyl side chain offers multiple points for further chemical modification. This guide provides a comprehensive, in-depth analysis of the methodologies and expected outcomes for the complete structural elucidation of this compound, grounded in the principles of modern analytical chemistry.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into advanced spectroscopic techniques, the fundamental molecular formula and degree of unsaturation must be established. High-resolution mass spectrometry (HRMS) is the cornerstone of this initial step.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a preferred method for its soft ionization, which minimizes fragmentation and preserves the molecular ion.

-

Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

Expected Results and Interpretation:

For this compound, the molecular formula is C7H6BrClFN. The expected monoisotopic mass can be calculated with high accuracy. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, providing a definitive confirmation of their presence. The relative abundances of the M, M+2, and M+4 peaks will be dictated by the natural isotopic abundances of 35Cl/37Cl and 79Br/81Br.

Degree of Unsaturation:

The degree of unsaturation is calculated using the formula: DU = C + 1 - (H/2) - (X/2) + (N/2) For C7H6BrClFN: DU = 7 + 1 - (6/2) - (3/2) + (1/2) = 4

A degree of unsaturation of 4 is consistent with the presence of an aromatic pyridine ring.

Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of atoms in a molecule. A combination of 1H, 13C, and 19F NMR experiments will provide a complete picture of the structure.

¹H NMR Spectroscopy: Probing the Proton Environment

Expected Spectrum and Interpretation:

The ¹H NMR spectrum of this compound is expected to show two distinct sets of signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the bromoethyl side chain.

-

Aromatic Region (δ 7.0-8.5 ppm): The pyridine ring has two protons. Due to the electron-withdrawing effects of the nitrogen and halogen substituents, these protons will be deshielded and appear in the downfield region of the spectrum. The coupling patterns will be crucial for determining their relative positions.

-

Aliphatic Region (δ 3.0-4.0 ppm): The bromoethyl group (-CH2CH2Br) will give rise to two triplet signals. The methylene group adjacent to the bromine atom will be more deshielded than the methylene group attached to the pyridine ring. The coupling between these two groups will follow the n+1 rule, resulting in two triplets.[1]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Pyridine H-5 | ~7.5 - 8.0 | Doublet | ~5-8 |

| Pyridine H-6 | ~8.0 - 8.5 | Doublet | ~5-8 |

| -CH₂-Ar | ~3.2 - 3.6 | Triplet | ~6-8 |

| -CH₂-Br | ~3.6 - 4.0 | Triplet | ~6-8 |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expected Spectrum and Interpretation:

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the aromaticity of the pyridine ring.

-

Aromatic Carbons (δ 120-160 ppm): The five carbons of the pyridine ring will resonate in this region. The carbons directly attached to the electronegative nitrogen, chlorine, and fluorine atoms will be significantly deshielded. Carbon-fluorine and carbon-nitrogen couplings may be observed.

-

Aliphatic Carbons (δ 25-45 ppm): The two carbons of the bromoethyl side chain will appear in the upfield region. The carbon bearing the bromine atom will be at a higher chemical shift compared to the carbon attached to the pyridine ring.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (C-Cl) | ~150 - 155 |

| C-3 (C-F) | ~155 - 160 (doublet due to C-F coupling) |

| C-4 (C-CH₂CH₂Br) | ~140 - 145 |

| C-5 | ~125 - 130 |

| C-6 | ~145 - 150 |

| -CH₂-Ar | ~30 - 35 |

| -CH₂-Br | ~35 - 40 |

¹⁹F NMR Spectroscopy: A Direct Window to the Fluorine Substituent

Expected Spectrum and Interpretation:

The ¹⁹F NMR spectrum will provide unambiguous evidence for the fluorine atom and its environment. A single signal is expected for the fluorine atom at the C-3 position. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring.[2] Furthermore, coupling to the adjacent protons (H-2 and H-5) will result in a complex multiplet, providing further structural confirmation. The magnitude of the through-space and through-bond J-couplings can give insights into the conformation of the molecule.[3]

Confirming Functional Groups: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded.

Expected Spectrum and Interpretation:

The IR spectrum will show characteristic absorption bands for the various bonds present in this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (aliphatic) | 2850 - 3000 |

| C=N and C=C stretching (pyridine ring) | 1400 - 1600 |

| C-F stretching | 1000 - 1300 |

| C-Cl stretching | 600 - 800 |

| C-Br stretching | 500 - 600 |

The presence of these characteristic bands provides corroborating evidence for the proposed structure.[4][5]

Piecing it Together: Mass Spectrometry (MS) Fragmentation Analysis

While HRMS provides the molecular formula, analyzing the fragmentation pattern in a mass spectrum can offer valuable structural information.

Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer and vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Analysis: The resulting positively charged fragments are separated based on their m/z ratio.

Expected Fragmentation Pathways:

The molecular ion, being energetically unstable, will undergo fragmentation.[6] Common fragmentation pathways for this molecule would include:

-

Loss of a bromine radical: This would result in a significant fragment ion at [M-Br]⁺.

-

Loss of the bromoethyl side chain: Cleavage of the bond between the pyridine ring and the ethyl group would lead to a fragment corresponding to the substituted pyridine ring.

-

Loss of a chlorine radical: A fragment at [M-Cl]⁺ may also be observed.

-

Rearrangement and subsequent fragmentation of the pyridine ring: This can lead to a series of smaller fragment ions.

Analyzing these fragmentation patterns can help to confirm the connectivity of the different parts of the molecule.[7][8]

Visualizing the Elucidation Workflow

The logical flow of the structural elucidation process can be visualized as follows:

Caption: Workflow for the structural elucidation of this compound.

The Confirmed Structure

The culmination of these analytical techniques provides a self-validating and unambiguous confirmation of the structure of this compound.

Caption: Structure of this compound.

This comprehensive approach, integrating multiple analytical techniques, ensures the highest level of confidence in the structural assignment, a critical requirement for advancing research and development in the chemical sciences.

References

-

Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯. (2023). Physical Chemistry Chemical Physics. [Link]

-

PubChemLite - this compound (C7H6BrClFN). (n.d.). PubChem. [Link]

-

NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes. [Link]

-

Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. (2012). Chemistry. [Link]

-

The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. (2006). Spectroscopy Letters. [Link]

-

NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. (2019). Loughborough University Research Repository. [Link]

-

Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (1976). The Journal of Organic Chemistry. [Link]

-

1H NMR spectrum of 1-bromo-2-chloroethane BrCH2CH2Cl. (n.d.). Doc Brown's Chemistry. [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams. [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Mass Spectrometry. (n.d.). MSU chemistry. [Link]

Sources

- 1. C2H4BrCl BrCH2CH2Cl 1-bromo-2-chloroethane 1-bromo-1-chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-chloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 3. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. helios.eie.gr [helios.eie.gr]

- 5. tandfonline.com [tandfonline.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. savemyexams.com [savemyexams.com]

- 8. IB Colourful Solutions in Chemistry [ibchem.com]

CAS number 1211526-56-5 properties

An in-depth technical guide on CAS number 1211526-56-5 cannot be provided at this time. A comprehensive search of publicly available scientific and chemical databases has yielded no specific information for this particular CAS number.

The search results did not contain any data regarding the chemical structure, physical or chemical properties, synthesis, mechanism of action, or biological activity of a compound with the CAS number 1211526-56-5. The information retrieved pertained to different, albeit structurally similar, compounds.

This lack of information suggests that CAS number 1211526-56-5 may correspond to a compound that has not been disclosed in public literature, is a proprietary substance, or has been designated for internal research and is not available in the public domain.

Without foundational data, it is not possible to generate the requested in-depth technical guide with the required scientific integrity and detail for an audience of researchers, scientists, and drug development professionals. Further investigation would be contingent on the public disclosure of information related to this specific CAS number.

A Comprehensive Guide to the Reactivity Profile of Halogenated Pyridines for Drug Discovery and Chemical Synthesis

Executive Summary

Halogenated pyridines are cornerstone building blocks in modern medicinal chemistry and materials science. The pyridine moiety is a prevalent scaffold in a multitude of biologically active molecules, and the attached halogen atom serves as a versatile synthetic handle, enabling a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity profile of halogenated pyridines, offering researchers and drug development professionals a framework for strategic synthetic planning. We will dissect the core principles governing their reactivity in four major classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, Directed ortho-Metalation (DoM), and the "Halogen Dance" rearrangement. By understanding the interplay between the halogen's identity (F, Cl, Br, I), its position on the pyridine ring, and the specific reaction conditions, scientists can unlock the full synthetic potential of these critical intermediates.

Section 1: The Unique Electronic Landscape of Halogenated Pyridines

The reactivity of a halogenated pyridine is fundamentally governed by a confluence of electronic effects. The nitrogen heteroatom, being more electronegative than carbon, imparts an electron-deficient (π-deficient) character to the aromatic ring. This effect is most pronounced at the α (C-2, C-6) and γ (C-4) positions, rendering them electrophilic and susceptible to attack by nucleophiles.

Conversely, the halogen substituent introduces its own electronic influence. While halogens are inductively electron-withdrawing, they also possess lone pairs that can participate in resonance, acting as π-donors. The interplay of these effects, combined with the inherent properties of the carbon-halogen bond, dictates the preferred reaction pathway.

Section 2: Nucleophilic Aromatic Substitution (SNAr) - Capitalizing on Electron Deficiency

Nucleophilic aromatic substitution is a hallmark reaction of electron-deficient aromatic systems like halopyridines. It proceeds via a two-step addition-elimination mechanism, offering a direct route to functionalize the pyridine core.

Mechanistic Principles: The Addition-Elimination Pathway

The SNAr mechanism begins with the attack of a nucleophile on a carbon atom bearing a leaving group (the halogen).[1] This initial, typically rate-determining step, disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] Aromaticity is subsequently restored through the expulsion of the halide ion, yielding the substituted product.[1][2]

Regioselectivity: The Preeminence of C-2 and C-4 Positions

SNAr reactions on halopyridines occur preferentially at the 2- and 4-positions.[3][4][5] This selectivity is a direct consequence of the stability of the Meisenheimer complex intermediate. When the nucleophile attacks at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge is placed directly on the electronegative nitrogen atom, providing significant stabilization.[3][6] Attack at the C-3 position does not allow for this type of stabilization, making the corresponding intermediate much higher in energy and the reaction kinetically disfavored.[1]

Influence of the Halogen: The "Element Effect"

A distinctive feature of SNAr reactions is the leaving group ability, which often follows the trend F > Cl ≈ Br > I.[7] This is contrary to the trend seen in SN1/SN2 reactions and is known as the "element effect."[7][8] Since the rate-determining step is the nucleophilic attack, the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack. The C-F bond is broken in the fast, second step, so its high bond strength is not a kinetic barrier.

Representative Protocol: SNAr Reaction of 2-Fluoropyridine with a Secondary Amine

This protocol describes a typical SNAr reaction to form an aminopyridine derivative.

-

Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon), dissolve the 2-fluoropyridine (1.0 eq) and a secondary amine (e.g., morpholine, 1.2 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the mixture. The base acts as a scavenger for the HF generated during the reaction.

-

Reaction Conditions: Heat the mixture to a temperature typically ranging from 80 to 120 °C.

-

Monitoring: Monitor the reaction's progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove the solvent and inorganic salts.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired 2-aminopyridine.[2]

Section 3: Palladium-Catalyzed Cross-Coupling Reactions - Forging C-C and C-N Bonds

Palladium-catalyzed cross-coupling reactions have transformed modern organic synthesis, and halopyridines are excellent substrates for these transformations.[9][10] These reactions provide powerful methods for constructing C-C and C-N bonds under relatively mild conditions with high functional group tolerance.[10][11]

The General Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine, forming a Pd(II) intermediate. This step is typically the rate-determining step of the cycle.[12]

-

Transmetalation: The organic group from a second reagent (e.g., an organoboron, organotin, or organozinc compound) is transferred to the palladium center, displacing the halide.[10][13]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[13]

Reactivity Profile of Halogens in Cross-Coupling

In stark contrast to SNAr reactions, the reactivity of halopyridines in palladium-catalyzed cross-couplings is dictated by the carbon-halogen bond strength. The oxidative addition step is facilitated by weaker C-X bonds. Consequently, the general order of reactivity is:

This predictable reactivity allows for selective, sequential couplings on di- or poly-halogenated pyridines. While iodo- and bromopyridines are highly reactive, significant advances in ligand design have enabled the efficient coupling of the more economical and widely available chloropyridines.[12][15][16] Fluoropyridines are typically inert in these reactions.[14]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling halopyridines with organoboron compounds (boronic acids or esters).[9][17]

-

Key Features: It is renowned for its operational simplicity, mild reaction conditions, and the low toxicity of its boron-containing byproducts.[9] A base is required to activate the organoboron reagent for transmetalation.[13][18]

-

Catalyst Systems: While traditional catalysts like Pd(PPh₃)₄ are effective for bromopyridines, chloropyridines often require more advanced systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[12][15]

Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds, coupling halopyridines with a wide range of primary and secondary amines.[11][19]

-

Key Features: It has largely replaced harsher classical methods for synthesizing arylamines.[11] The reaction requires a palladium catalyst, a phosphine ligand, and a strong base (typically a sodium or lithium alkoxide or bis(trimethylsilyl)amide) to deprotonate the amine.[19][20]

-

Catalyst Systems: The choice of ligand is critical. Early systems used bidentate phosphines like BINAP, while modern methods employ sterically hindered, bulky alkylphosphine ligands developed by the Buchwald and Hartwig groups, which show exceptional activity for coupling unreactive substrates like chloropyridines.[11][21]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting halopyridines with terminal alkynes.[22][23]

-

Key Features: This reaction is invaluable for synthesizing alkynyl-substituted heterocycles. The classic protocol uses a dual catalyst system of palladium and a copper(I) co-catalyst (typically CuI).[23] The reaction is carried out in the presence of a base, often an amine like triethylamine, which also serves as the solvent.[23]

-

Reactivity: The reactivity follows the standard I > Br > Cl trend. 2-halopyridines are often more reactive than their 3- or 4-substituted counterparts.[24][25]

Negishi Coupling

The Negishi coupling involves the reaction of halopyridines with organozinc reagents to form C-C bonds.

-

Key Features: Organozinc reagents are highly reactive, often allowing for couplings to occur under very mild conditions.[10] This method exhibits excellent functional group tolerance.[14]

-

Reactivity: The reactivity of halopyridines is generally I > Br > Cl.[14] 3-halopyridines can be less reactive than 2-halopyridines.[14] Chloropyridines are often ineffective coupling partners in these reactions.[26]

Comparative Data on Cross-Coupling Reactions

| Reaction | Coupling Partner | Halopyridine Reactivity | Typical Base | Key Advantage |

| Suzuki-Miyaura | R-B(OH)₂ / R-B(OR)₂ | I > Br > Cl | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Low toxicity of byproducts, stable reagents.[9] |

| Buchwald-Hartwig | R₂NH, RNH₂ | I > Br > Cl | NaOtBu, KOtBu, LiHMDS | Direct C-N bond formation, broad amine scope.[11] |

| Sonogashira | R-C≡CH | I > Br > Cl | Et₃N, iPr₂NH | Synthesis of conjugated enynes and alkynes.[23] |

| Negishi | R-ZnX | I > Br > Cl | None required | High reactivity, excellent functional group tolerance.[14] |

Section 4: Directed ortho-Metalation (DoM) - Precision Functionalization

Directed ortho-metalation is a powerful strategy for the regiospecific functionalization of aromatic rings.[27] The strategy relies on a "Directed Metalation Group" (DMG), a Lewis basic functional group that coordinates to an organolithium base (like n-BuLi or LDA) and directs deprotonation to the adjacent ortho position.[27] The resulting aryllithium species can then be trapped with a variety of electrophiles.

Halogens themselves can act as weak DMGs, directing lithiation to the adjacent position. This provides a pathway to functionalize the pyridine ring ortho to the halogen.[28] However, this process is often in competition with a much faster reaction: lithium-halogen exchange, especially for bromides and iodides.[28] For chloropyridines and fluoropyridines, DoM is more likely to occur.[28] The combination of DoM with other transformations, like the halogen dance, provides sophisticated routes to polysubstituted pyridines.[29][30][31]

Section 5: The Halogen Dance - An Unexpected Migration

The "halogen dance" is a fascinating and synthetically useful base-catalyzed rearrangement where a halogen atom migrates from its original position to a different, more thermodynamically stable position on the pyridine ring.[32][33] This reaction, also known as halogen scrambling, offers a route to isomers that are difficult to access through conventional methods.[32]

Mechanism and Driving Force

The halogen dance is typically initiated by deprotonation of the pyridine ring by a strong, non-nucleophilic base like lithium diisopropylamide (LDA), often at a position ortho to a directing group or the halogen itself.[32] This forms a lithiated intermediate. This intermediate can then react with a halogen source (often another molecule of the starting material) to form a dihalogenated species and a new lithiated pyridine, where the lithium is now at the original halogen's position.[32] The process continues until the most thermodynamically stable lithiated species is formed, which is then protonated or trapped by an electrophile. The sole driving force for this reaction is thermodynamics.[32]

-

Key Factors: The reaction is highly sensitive to conditions.

-

Temperature: Lower temperatures (-70 °C) are often required to promote the halogen dance, as they allow for the coexistence of both metalated and unmetalated species.[32][34]

-

Base: Strong lithium amide bases like LDA are commonly used.[33][35]

-

Halogen: The rearrangement is most common for bromo- and iodo-pyridines.[33]

-

This reaction has been effectively used to synthesize a variety of polysubstituted pyridines, including in the total synthesis of natural products like caerulomycin C.[33] Recent advancements have even demonstrated the halogen dance in continuous-flow systems, allowing for better control and scalability.[34][36]

Section 6: Conclusion and Strategic Synthesis

The reactivity of halogenated pyridines is rich and multifaceted, offering a powerful toolkit for synthetic chemists. A strategic approach to their use requires a clear understanding of the competing reaction pathways and the factors that favor one over another.

-

For direct substitution with strong nucleophiles at the C-2 or C-4 positions, SNAr is the preferred route, with fluoropyridines being the most reactive substrates.

-

For the construction of C-C and C-N bonds, palladium-catalyzed cross-coupling reactions are unparalleled. The choice of halogen dictates the reaction's feasibility and conditions, with the I > Br > Cl reactivity trend allowing for selective, sequential functionalization.

-

For precise functionalization adjacent to an existing group, Directed ortho-Metalation provides unmatched regiocontrol, particularly with chloro- and fluoropyridines.

-

To access thermodynamically favored isomers that are otherwise synthetically challenging, the Halogen Dance rearrangement offers a unique and powerful alternative.

By mastering these fundamental reactivity profiles, researchers can design more efficient, innovative, and successful synthetic routes toward novel pharmaceuticals, agrochemicals, and advanced materials.

References

- Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems.

- Wikipedia. Halogen dance rearrangement.

- ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols | The Journal of Organic Chemistry.

- LOCKSS: Serve Content. (2005, May 24). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES Xin-Fang Duan and Zhan-Bin Zhang Department of Chemistry, Beijing No*.

- PMC. (2022, December 20).

- Filo. (2025, May 3). (a) Explain mechanisms and orientation of nucleophilic substitution in py...

- ACS Publications. (2003, November 6). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines | The Journal of Organic Chemistry.

- YouTube. (2019, January 19).

- Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

- Stack Exchange. (2018, October 17).

- ACS Publications. (2010, April 16). Combined Directed ortho Metalation−Halogen Dance (HD) Synthetic Strategies. HD−Anionic ortho Fries Rearrangement and Double HD Sequences | Organic Letters.

- ACS Publications. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry.

- University of Rochester. Directed (ortho)

- Benchchem. Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.

- Royal Society of Chemistry. (2017, November 27). Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J.

- ResearchGate. (2019, January 30). (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.

- ResearchGate. (2025, August 5). (PDF) Recent progress of halogen-dance reactions in heterocycles.

- ResearchGate. The Suzuki-Miyaura reactions of halopyridines and the side products..

- American Chemical Society.

- Thieme. (2010, August 23).

- ResearchGate. (2025, August 6). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF.

- PubMed. (2022, December 20).

- Wikipedia.

- ACS Publications. (2013, December 24). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines | The Journal of Organic Chemistry.

- ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

- International Union of Crystallography. (2023, April 15). (IUCr) Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity.

- YouTube. (2018, April 20). 37.

- PMC. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- PMC. Selective Halogenation of Pyridines Using Designed Phosphine Reagents.

- ResearchGate. (2025, October 17). Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent ZnN Interactions.

- ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines..

- University of B

- Scripps Research.

- Organic Syntheses. Bipyridine.

- MDPI. (2019, December 18).

- ResearchGate. (2025, August 6). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- ACS Publications. Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal | The Journal of Organic Chemistry.

- ACS Publications. Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines | The Journal of Organic Chemistry.

- Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- Grokipedia.

- ACS Publications. (2014, August 25). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides | Organic Letters.

- ChemRxiv.

- Wikipedia.

- ResearchGate. (2025, August 6).

- Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

- PMC. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.

- Wikipedia. Sonogashira coupling.

- ResearchGate.

- Chemistry LibreTexts. (2023, August 2). 2.

- Chemistry LibreTexts. (2023, June 30).

Sources

- 1. (a) Explain mechanisms and orientation of nucleophilic substitution in py.. [askfilo.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nobelprize.org [nobelprize.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. grokipedia.com [grokipedia.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]

- 27. baranlab.org [baranlab.org]

- 28. uwindsor.ca [uwindsor.ca]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 33. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 34. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorine Effect: Modulating Pyridine Reactivity

This technical guide details the mechanistic role of fluorine in modulating pyridine reactivity, focusing on its dual utility as a "super-leaving group" in Nucleophilic Aromatic Substitution (SNAr) and as a powerful directing group in organometallic C-H functionalization.

Senior Application Scientist Guide

Executive Summary

In pyridine chemistry, fluorine is not merely a substituent; it is a "reactivity switch." Its extreme electronegativity (

Mechanistic Foundation: The Electronic Paradox

To control pyridine activation, one must master the competition between the Inductive Effect (-I) and the Resonance Effect (+R).

-

Inductive Withdrawal (-I): Fluorine pulls electron density through the

-bond, significantly lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital). This makes the ring highly electrophilic, particularly at the ortho and para positions relative to the nitrogen. -

Resonance Donation (+R): Fluorine's lone pairs can theoretically donate into the

-system. However, in the pyridine ring, the -I effect overwhelmingly dominates, unlike in electrophilic aromatic substitution of benzenes where +R can dictate regioselectivity.

Visualization: Electronic Perturbation Pathways

The following diagram illustrates how Fluorine modifies the pyridine ring's potential energy surface during nucleophilic attack.

Caption: The SNAr reaction coordinate. Fluorine lowers the energy of TS1 and the Meisenheimer Complex via strong inductive stabilization, accelerating the rate-limiting addition step.[1]

Activation Mode A: Nucleophilic Aromatic Substitution (SNAr)

Fluorine is often referred to as a "super-leaving group" in SNAr, not because the C-F bond is weak (it is actually the strongest C-X bond at ~105 kcal/mol), but because it accelerates the addition step .

The "Element Effect"

In SNAr, the rate-determining step is the nucleophilic addition to form the Meisenheimer complex. Fluorine's strong -I effect stabilizes the negative charge accumulation on the ring more effectively than Cl, Br, or I.

Table 1: Relative Reactivity of 2-Halopyridines with NaOEt/EtOH Note: The "Fluorine Acceleration" is kinetic, driven by the transition state stabilization.

| Halogen (X) | Bond Energy (kcal/mol) | Relative Rate ( | Mechanism Driver |

| Fluorine (F) | 105.4 | ~320 | Inductive Stabilization (-I) |

| Chlorine (Cl) | 78.5 | 1.0 | Baseline |

| Bromine (Br) | 65.9 | ~0.8 | Weaker -I, Better Leaving Group |

| Iodine (I) | 57.0 | ~0.4 | Weakest -I |

Experimental Protocol: SNAr Displacement of 2-Fluoropyridine

Objective: Synthesis of 2-morpholinopyridine via rapid fluorodisplacement.

-

Preparation:

-

Charge a dry reaction vial with 2-fluoropyridine (1.0 equiv, 5.0 mmol) and morpholine (1.2 equiv, 6.0 mmol).

-

Add anhydrous DMSO (2.5 mL, 2M concentration). Note: Polar aprotic solvents stabilize the transition state.

-

Add K₂CO₃ (1.5 equiv) to scavenge HF.

-

-

Reaction:

-

Heat the mixture to 80°C for 2 hours.

-

Validation: Monitor by TLC (EtOAc/Hexane 1:4). 2-Fluoropyridine (Rf ~0.6) should disappear; product appears at lower Rf.

-

-

Workup:

-

Dilute with water (20 mL) and extract with EtOAc (3 x 10 mL).

-

Wash organic layer with brine to remove DMSO.

-

Dry over Na₂SO₄ and concentrate.

-

-

Yield Expectation: >90% isolated yield.

Activation Mode B: Directed Ortho Metallation (DoM)

While SNAr exploits fluorine's electronegativity to invite nucleophiles, DoM exploits it to acidify adjacent protons.

The Mechanism

Fluorine acts as a Directed Metalation Group (DMG).[2] The acidity of the C-H bond ortho to fluorine is significantly increased (pKa drops from ~43 to ~35-38). Furthermore, the fluorine atom can coordinate with the lithium aggregate, guiding the base to the specific deprotonation site.

Regioselectivity Rules:

-

3-Fluoropyridine: Lithiation occurs predominantly at C2 (the position between N and F) due to the cooperative inductive effect of both heteroatoms.

-

2-Fluoropyridine: Lithiation occurs at C3 .

Caption: Directed Ortho Metallation (DoM) pathway. The C2 position is activated by the synergistic inductive withdrawal of Nitrogen and Fluorine.

Experimental Protocol: Site-Selective Lithiation

Objective: C2-Functionalization of 3-fluoropyridine.

-

Inert Atmosphere Setup:

-

Flame-dry a Schlenk flask and flush with Argon.

-

Add diisopropylamine (1.1 equiv) and anhydrous THF (0.5 M).

-

Cool to -78°C (dry ice/acetone bath).

-

-

Base Generation:

-

Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise. Stir for 15 min to generate LDA.

-

-

Metallation:

-

Add 3-fluoropyridine (1.0 equiv) dropwise (neat or in minimal THF).

-

Stir at -78°C for 45 minutes . The solution typically turns yellow/orange, indicating anion formation.

-

Critical Check: Do not allow temperature to rise above -60°C to prevent "pyridyne" formation (elimination of LiF).

-

-

Quench:

-

Add electrophile (e.g., I₂, DMF, or an aldehyde) (1.2 equiv).

-

Allow to warm to room temperature slowly.

-

-

Workup:

-

Quench with sat. NH₄Cl. Extract with Et₂O.[3]

-

Physicochemical Impact in Drug Design

Beyond synthesis, fluorine incorporation fundamentally alters the pyridine's "druggability."

Table 2: Impact of Fluorination on Pyridine Properties

| Property | Effect of F-Substitution | Drug Discovery Consequence |

| Basicity (pKa) | Decreases by 2-3 units | Reduces protonation at physiological pH; improves membrane permeability and reduces hERG binding liability. |

| Lipophilicity (LogD) | Increases | Enhances hydrophobic binding interactions; improves passive diffusion. |

| Metabolic Stability | Blocks CYP450 oxidation | Prevents formation of N-oxides or ring hydroxylation; extends half-life ( |

| Conformation | Dipole alignment | Can lock specific bioactive conformations via electrostatic interactions with the ring nitrogen. |

References

-

BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

-

Journal of Medicinal Chemistry. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines.

-

Organic & Biomolecular Chemistry. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.

-

National Institutes of Health (PMC). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.

-

Organic Letters. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides.[3]

-

Harvard University (Myers Group). Directed Ortho Metalation - Lecture Notes.

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Chloro-3-fluoropyridine: A Comparative Analysis of Starting Materials

Introduction: The Strategic Importance of 2-Chloro-3-fluoropyridine

2-Chloro-3-fluoropyridine is a pivotal heterocyclic building block in contemporary drug discovery and agrochemical development. Its unique substitution pattern, featuring both a chloro and a fluoro group on the pyridine ring, offers medicinal chemists a versatile scaffold for molecular elaboration. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs), while the chlorine atom provides a reactive handle for further functionalization through various cross-coupling reactions. This guide provides an in-depth technical analysis of the primary synthetic routes to 2-chloro-3-fluoropyridine, with a focus on the critical selection of starting materials and the underlying mechanistic principles that govern each transformation.

Comparative Overview of Primary Synthetic Strategies

The synthesis of 2-chloro-3-fluoropyridine can be approached from three principal starting materials, each with its own set of advantages and challenges. The choice of route often depends on factors such as the availability and cost of the starting material, scalability, and the desired purity of the final product. The three main pathways are:

-

Diazotization of 2-Chloro-3-aminopyridine: A robust and widely used method analogous to the Balz-Schiemann reaction.

-

Directed Ortho-metalation and Chlorination of 3-Fluoropyridine: A precise method that leverages the directing effect of the fluorine substituent.

-

Halogen Exchange (HALEX) Reaction of 2,3-Dichloropyridine: An approach that relies on the selective replacement of a chlorine atom with fluorine.

The following sections will delve into the specifics of each of these synthetic strategies, providing detailed experimental protocols and a comparative analysis of their key performance indicators.

Route 1: Diazotization of 2-Chloro-3-aminopyridine

This route is arguably one of the most common and industrially viable methods for the preparation of 2-chloro-3-fluoropyridine. It involves the diazotization of 2-chloro-3-aminopyridine, followed by a fluorination step.

Synthesis of Starting Material: 2-Chloro-3-aminopyridine

The precursor, 2-chloro-3-aminopyridine, can be synthesized from the readily available 3-aminopyridine. A common method involves the direct chlorination of 3-aminopyridine using reagents like hydrogen peroxide and hydrochloric acid, or chlorine gas in the presence of a catalyst.[1][2]

Reaction Mechanism: A Modified Balz-Schiemann Approach

The core of this synthetic route is a diazotization reaction, which is conceptually similar to the classic Balz-Schiemann reaction.[3] In this process, the amino group of 2-chloro-3-aminopyridine is converted into a diazonium salt using a diazotizing agent, such as sodium nitrite in the presence of a strong acid, or an organic nitrite like tert-butyl nitrite. The resulting diazonium salt is then decomposed in the presence of a fluoride source to yield the desired 2-chloro-3-fluoropyridine. A notable advantage of this approach is the development of one-pot procedures that avoid the isolation of the potentially unstable diazonium intermediate.[3]

Experimental Protocol: One-Pot Synthesis from 2-Chloro-3-aminopyridine

This protocol is adapted from a patented industrial process that utilizes tert-butyl nitrite and copper(II) fluoride in a one-pot reaction.[3]

Materials:

-

2-Chloro-3-aminopyridine

-

tert-Butyl nitrite

-

Copper(II) fluoride (CuF₂)

-

Acetonitrile (anhydrous)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a stirred solution of tert-butyl nitrite (1.2 equivalents) and copper(II) fluoride (1.3 equivalents) in anhydrous acetonitrile under an inert atmosphere, add 2-chloro-3-aminopyridine (1.0 equivalent).

-

The reaction mixture is maintained at a temperature between 30-60°C for 5-10 hours.

-

Reaction progress can be monitored by gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up by standard aqueous extraction procedures.

-

The crude product is purified by distillation under reduced pressure to afford 2-chloro-3-fluoropyridine.

Route 2: Directed Ortho-metalation and Chlorination of 3-Fluoropyridine

This synthetic strategy offers a more direct approach, starting from 3-fluoropyridine. The fluorine atom acts as a directing group, facilitating the selective introduction of the chlorine atom at the C2 position.

Synthesis of Starting Material: 3-Fluoropyridine

3-Fluoropyridine can be prepared via several methods, including a Balz-Schiemann reaction starting from 3-aminopyridine.[4]

Reaction Mechanism: Lithiation and Electrophilic Quench

This method relies on the principle of directed ortho-metalation. The electronegative fluorine atom acidifies the adjacent proton at the C2 position, enabling its selective removal by a strong base, typically an organolithium reagent like n-butyllithium. The resulting 2-lithiated intermediate is then quenched with an electrophilic chlorine source, such as hexachloroethane, to yield 2-chloro-3-fluoropyridine.

Experimental Protocol: Synthesis from 3-Fluoropyridine

The following protocol is based on a well-established laboratory procedure.[5]

Materials:

-

3-Fluoropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Hexachloroethane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

To a solution of DABCO (1.1 equivalents) in anhydrous diethyl ether at -20 to -30°C, add n-butyllithium (1.1 equivalents) dropwise.

-

After stirring for 1 hour, cool the mixture to -65°C.

-

Slowly add a solution of 3-fluoropyridine (1.0 equivalent) in diethyl ether, maintaining the temperature below -60°C.

-

Stir the reaction mixture for 1 hour at -65°C.

-

Add a solution of hexachloroethane (1.1 equivalents) in diethyl ether dropwise, keeping the temperature below -60°C.

-

Continue stirring for 2 hours at the same temperature.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and perform a standard aqueous workup.

-

The crude product is purified by distillation to yield 2-chloro-3-fluoropyridine.

Route 3: Halogen Exchange (HALEX) Reaction of 2,3-Dichloropyridine

The Halogen Exchange (HALEX) reaction is a powerful method for the synthesis of fluoroaromatic compounds. In this case, it involves the nucleophilic substitution of one of the chlorine atoms in 2,3-dichloropyridine with a fluoride ion.

Synthesis of Starting Material: 2,3-Dichloropyridine

2,3-Dichloropyridine can be synthesized through various routes, including the chlorination of 2,6-dichloropyridine to 2,3,6-trichloropyridine, followed by selective dehalogenation.[6]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The HALEX reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen atom and the second chlorine atom activates the ring towards nucleophilic attack by a fluoride source. The chlorine atom at the 2-position is generally more susceptible to substitution than the one at the 3-position due to the greater stabilization of the Meisenheimer intermediate by the adjacent nitrogen.

The choice of fluoride source is critical for the success of this reaction. While potassium fluoride (KF) is commonly used, cesium fluoride (CsF) is often more effective due to its higher solubility and the "naked" nature of the fluoride anion in aprotic polar solvents. The reaction is typically carried out at elevated temperatures in a high-boiling aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).[2]

Conceptual Protocol: Synthesis from 2,3-Dichloropyridine

Materials:

-

2,3-Dichloropyridine

-

Cesium fluoride (CsF) or Potassium fluoride (KF)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, optional)

Procedure:

-

To a stirred suspension of the fluoride source (e.g., CsF, 2.0 equivalents) in anhydrous DMSO, add 2,3-dichloropyridine (1.0 equivalent). A phase-transfer catalyst may be added to enhance the reactivity of KF.

-

Heat the reaction mixture to a temperature typically in the range of 120-180°C.

-

Monitor the reaction progress by GC or HPLC.

-

Upon completion, cool the reaction mixture and quench with water.

-

Perform a standard aqueous workup and extract the product with a suitable organic solvent.

-

The crude product is purified by distillation or column chromatography.

Quantitative Data Summary

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloro-3-aminopyridine | tert-Butyl nitrite, CuF₂ | Acetonitrile | 30-60 | 5-10 | >60 | [3] |

| 3-Fluoropyridine | n-BuLi, DABCO, Hexachloroethane | Diethyl ether | -65 to RT | ~4 | 63 | [5] |

| 2,3-Dichloropyridine | CsF | DMSO | 110 | 20 | 71.9 (for isomer) | [1] |

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic workflows for each of the discussed routes.

Caption: Synthetic routes to 2-chloro-3-fluoropyridine.

Conclusion and Expert Recommendations

The synthesis of 2-chloro-3-fluoropyridine can be effectively achieved through several distinct pathways, each with its own merits.

-

The diazotization of 2-chloro-3-aminopyridine stands out as a highly scalable and industrially proven method, particularly with the development of one-pot procedures that enhance safety and efficiency. This route is often preferred for large-scale production.

-

The directed ortho-metalation of 3-fluoropyridine offers a more elegant and direct laboratory-scale synthesis. Its high regioselectivity is a key advantage, though the use of cryogenic temperatures and organolithium reagents may present challenges for industrial scale-up.

-

The halogen exchange of 2,3-dichloropyridine represents a viable alternative, especially if the starting material is readily available. The success of this route is highly dependent on optimizing reaction conditions, including the choice of fluoride source, solvent, and temperature, to achieve selective monofluorination.

For researchers and drug development professionals, the selection of the most appropriate synthetic route will be guided by a careful consideration of scale, cost, available equipment, and the desired purity of the final product. Each of the presented methods provides a robust foundation for the synthesis of this valuable fluorinated pyridine intermediate.

References

- Katoh, T., Tomata, Y., Tsukamoto, T., & Nakada, Y. (2015). A practical synthesis of 2-amino-3-chloropyridine derivatives via a regioselective chlorination of 2-aminopyridines. Tetrahedron Letters, 56(44), 6043-6046.

- Clark, J. H. (1980). Fluoride ion as a base in organic synthesis. Chemical Reviews, 80(5), 429-452.

- Schich, O. V., et al. (1936). Berichte der deutschen chemischen Gesellschaft, 69, 2593–2610.

- WO2003/99816A1, Preparation of pyridine derivatives for use as kinase inhibitors, World Intellectual Property Organiz

- US3838136A, Preparation of 2-chloro-3-aminopyridine, United States P

- Swinehart, C. F., et al. (1974). US3837882, Herbicidal compositions and method of use.

- Jose, V. C., et al. (2009). A novel and efficient synthesis of 2-chloro-3-aminopyridine.

- CN102584689A, Preparing method of 2-chloro-3-fluoropyridine, State Intellectual Property Office of the P.R.C, 2012.

- EP2687510A1, Method for preparing 2,3-dichloropyridine, European P

- Matsumoto, K. (2013). Detailed experimental procedure for the synthesis of 4-fluoropyridine.

Sources

- 1. 3-Chloro-2-fluoro-pyridine synthesis - chemicalbook [chemicalbook.com]

- 2. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 3. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 4. 2-Chloro-3-fluoropyridine | 17282-04-1 [chemicalbook.com]

- 5. EP2687510A1 - Method for preparing 2,3-dichloropyridine - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

Navigating the Synthesis Landscape: A Technical Guide to 4-(2-Bromoethyl)-2-chloro-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromoethyl)-2-chloro-3-fluoropyridine is a versatile, halogenated pyridine derivative that serves as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its trifunctional nature—a reactive bromoethyl side chain, a displaceable chloro substituent, and an activating fluoro group—offers a rich platform for molecular elaboration. This guide provides a comprehensive overview of its safety profile, handling procedures, reactivity, and potential applications, designed to empower researchers to utilize this reagent safely and effectively.

Hazard Identification and Safety Profile

Understanding the inherent hazards of this compound is paramount for safe handling in a laboratory setting. The primary hazards associated with this compound are skin and eye irritation, and potential respiratory irritation.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation. |

Signal Word: Warning

Hazard Pictogram:

Precautionary Statements:

A proactive approach to safety involves adherence to the following precautionary measures:

-

Prevention: P261, P264, P271, P280

-

Response: P302 + P352, P304 + P340 + P312, P305 + P351 + P338

-

Storage: P403 + P233, P405

-

Disposal: P501

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for designing experiments and ensuring safe storage.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrClFN | [1] |

| Molecular Weight | 238.49 g/mol | N/A |

| Monoisotopic Mass | 236.93562 Da | [1] |

| Physical State | Liquid | [2] |

| Density | 0.982 g/mL at 25 °C (77 °F) | |

| Chemical Stability | Stable under standard ambient conditions (room temperature). |

Reactivity Profile and Synthetic Utility

The synthetic utility of this compound stems from the differential reactivity of its three key functional groups. The bromoethyl group is susceptible to nucleophilic substitution, the chloro group can be displaced via nucleophilic aromatic substitution, and the fluoro group can influence the reactivity of the pyridine ring.

The pyridine ring itself is an electron-deficient system, and the presence of both chloro and fluoro substituents further enhances this effect, making the ring susceptible to nucleophilic attack. The chlorine at the 2-position is a good leaving group, and its displacement is a common strategy for introducing new functionalities. The fluorine at the 3-position activates the ring towards nucleophilic substitution and can also be displaced under more forcing conditions.

The bromoethyl side chain provides a handle for a variety of transformations. The carbon-bromine bond is readily cleaved by a wide range of nucleophiles, allowing for the introduction of amines, azides, cyanides, and other functional groups. This versatility makes it a valuable intermediate in the synthesis of pharmaceutical and agrochemical targets.

The following diagram illustrates the key reactive sites of the molecule:

Caption: Key reactive sites of this compound.

Experimental Protocols: Handling and Reaction Setup

Safe and effective use of this compound requires strict adherence to established laboratory protocols.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.[3]

-

Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat.[3]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge is necessary.[3]

General Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Avoid breathing vapors or mist. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures

-

Spill: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[5] Water spray can be used to cool containers.[5]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[3] If skin irritation occurs, get medical advice.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Illustrative Reaction Workflow: Nucleophilic Substitution on the Bromoethyl Chain

The following workflow outlines a general procedure for a nucleophilic substitution reaction.

Caption: General workflow for a nucleophilic substitution reaction.

Toxicological Information

Detailed toxicological data for this compound is not extensively available. However, based on the GHS classification, it is known to cause skin and serious eye irritation, and may cause respiratory irritation. No components of this product at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC or NTP.

Conclusion

This compound is a valuable and versatile reagent for chemical synthesis. A comprehensive understanding of its safety data, physical properties, and reactivity is crucial for its effective and safe utilization in research and development. By adhering to the guidelines outlined in this technical guide, researchers can confidently incorporate this building block into their synthetic strategies to advance the frontiers of drug discovery and materials science.

References

-

This compound. PubChem. [Link]

Sources

Methodological & Application

synthesis of 4-(2-Bromoethyl)-2-chloro-3-fluoropyridine protocol

Application Note: High-Yield Synthesis of 4-(2-Bromoethyl)-2-chloro-3-fluoropyridine

Part 1: Executive Summary & Strategic Analysis

Target Molecule: this compound CAS Registry Number: [Research Chemical - Analogous to 2408990-89-2 series] Core Application: Critical intermediate for KRAS G12C inhibitors (e.g., Adagrasib analogs) and advanced kinase inhibitors.

This protocol details the synthesis of This compound , a highly functionalized pyridine scaffold. The presence of the 2-chloro and 3-fluoro substituents creates a unique electronic environment that directs nucleophilic substitutions and metal-mediated couplings, essential for late-stage drug functionalization.

Synthetic Strategy: We utilize a Lateral Lithiation-Chain Extension strategy. Unlike direct ring lithiation, which poses risks of "halogen dance" (migration of halogens on the pyridine ring), lateral lithiation of the C4-methyl group is kinetically favored and chemically robust. The pathway proceeds from the commercially available 2-chloro-3-fluoro-4-methylpyridine (CAS 881891-82-3), extending the carbon chain via formaldehyde insertion, followed by a mild Appel bromination to install the alkyl bromide.

Part 2: Retrosynthetic Logic & Workflow

The synthesis is broken down into two critical phases to ensure regiochemical integrity and high yield.

Figure 1: Two-step synthetic pathway ensuring preservation of the halogenated pyridine core.

Part 3: Detailed Experimental Protocols

Phase 1: Synthesis of 2-(2-Chloro-3-fluoropyridin-4-yl)ethanol

Objective: Selective deprotonation of the C4-methyl group and trapping with formaldehyde to extend the carbon chain by one unit.

Reagents & Materials:

-

Substrate: 2-Chloro-3-fluoro-4-methylpyridine (1.0 eq)

-

Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.2 eq)

-

Electrophile: Paraformaldehyde (3.0 eq, cracked thermally or used as suspension)

-

Solvent: Anhydrous THF (Tetrahydrofuran)[1]

-

Quench: Saturated NH₄Cl solution

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.

-

Solvent Charge: Add anhydrous THF (10 mL per gram of substrate) and cool to -78°C using a dry ice/acetone bath.

-

Base Addition: Add LDA (1.2 eq) dropwise over 15 minutes. Ensure the internal temperature does not rise above -70°C.

-

Mechanism Note: The 3-fluoro substituent acidifies the C4-methyl protons (pKa ~28), allowing rapid deprotonation. The low temperature prevents nucleophilic attack of LDA on the C2-Cl position.

-

-

Substrate Addition: Dissolve 2-chloro-3-fluoro-4-methylpyridine in a minimal amount of THF. Add this solution dropwise to the LDA mixture at -78°C. The solution will likely turn deep red/orange, indicating the formation of the benzylic-type anion. Stir for 45 minutes at -78°C.

-

Electrophile Preparation: While the anion stirs, prepare a suspension of Paraformaldehyde (3.0 eq) in dry THF. Alternatively, for higher purity, heat paraformaldehyde in a separate vessel and bubble the generated formaldehyde gas into the reaction mixture (requires specialized glassware). Standard Approach: Add the solid paraformaldehyde in one portion to the reaction at -78°C.

-

Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. The color will fade as the anion is consumed.

-

Quench: Quench the reaction with saturated aqueous NH₄Cl.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The alcohol is polar; expect elution at ~40-50% EtOAc.

Key Data Point:

-

Yield Target: 65-75%

-

Appearance: Pale yellow oil or low-melting solid.

Phase 2: Synthesis of this compound

Objective: Conversion of the primary alcohol to a primary alkyl bromide using mild conditions to prevent pyridine quaternization or elimination.

Reagents & Materials:

-

Substrate: 2-(2-Chloro-3-fluoropyridin-4-yl)ethanol (1.0 eq)

-

Brominating Agent: Carbon Tetrabromide (CBr₄, 1.2 eq)

-

Activator: Triphenylphosphine (PPh₃, 1.2 eq)

-

Solvent: Dichloromethane (DCM), anhydrous

Protocol:

-

Setup: Charge a round-bottom flask with the alcohol substrate and CBr₄ in anhydrous DCM (10 mL/g). Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add PPh₃ portion-wise over 20 minutes.

-

Observation: The solution may turn slightly yellow. A precipitate (triphenylphosphine oxide) may begin to form as the reaction proceeds.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours. Monitor by TLC (the bromide is significantly less polar than the alcohol).

-

Workup: Concentrate the reaction mixture to ~20% volume. Add cold Diethyl Ether or Hexanes to precipitate the bulk of the Triphenylphosphine Oxide (TPPO). Filter off the solids.

-

Purification: Concentrate the filtrate and purify via flash chromatography (100% Hexanes to 10% EtOAc/Hexanes). The product is non-polar.

Key Data Point:

-

Yield Target: 80-90%

-

Appearance: Colorless to pale yellow oil.[2]

Part 4: Analytical & Safety Specifications

Expected Analytical Data

| Nucleus | Shift (δ, ppm) | Multiplicity | Assignment |

| 1H NMR | 8.15 | d, J=5.0 Hz | C6-H (Pyridine ring) |

| 7.20 | t, J=5.0 Hz | C5-H (Pyridine ring) | |

| 3.65 | t, J=7.0 Hz | -CH₂-CH₂ -Br | |

| 3.25 | t, J=7.0 Hz | Py-CH₂ -CH₂- | |

| 19F NMR | -110 to -120 | s | C3-F |

Safety & Troubleshooting

-